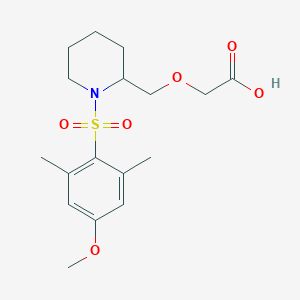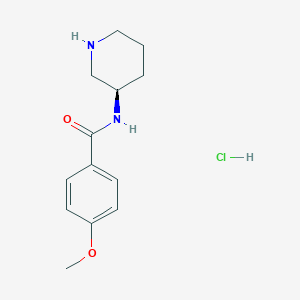
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid
Descripción general
Descripción
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid is a complex organic compound that features a piperidine ring substituted with a methoxy group and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the methoxy and sulfonyl groups. The final step involves the introduction of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the sulfonyl group may yield a sulfide.
Aplicaciones Científicas De Investigación
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid involves its interaction with specific molecular targets. The methoxy and sulfonyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-(4-Methoxyphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid
- 2-((1-(4-Methylphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid
- 2-((1-(4-Ethoxyphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid
Uniqueness
2-((1-(4-methoxy-2,6-dimethylphenyl-sulfonyl)piperidin-2-yl)methoxy)acetic Acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which may enhance its biological activity and specificity. The combination of these functional groups with the piperidine ring and acetic acid moiety provides a versatile scaffold for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C17H25NO6S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[[1-(4-methoxy-2,6-dimethylphenyl)sulfonylpiperidin-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C17H25NO6S/c1-12-8-15(23-3)9-13(2)17(12)25(21,22)18-7-5-4-6-14(18)10-24-11-16(19)20/h8-9,14H,4-7,10-11H2,1-3H3,(H,19,20) |
Clave InChI |
MEHPEOSPGDRMKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2COCC(=O)O)C)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-2-ethyl-13-(2-hydroxyphenoxymethyl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8367231.png)





